molecular formula C20H25BrN2OS B11638768 1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B11638768
M. Wt: 421.4 g/mol
InChI Key: GCXQDRXJYFCVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with bromomethoxyphenyl and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps:

    Formation of the Bromomethoxyphenyl Intermediate: This step involves the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl alcohol.

    Formation of the Methylsulfanylphenyl Intermediate: This step involves the methylation of 4-mercaptobenzyl chloride to form 4-(methylsulfanyl)benzyl chloride.

    Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

The presence of both bromomethoxyphenyl and methylsulfanylphenyl groups on the piperazine ring makes 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H25BrN2OS

Molecular Weight

421.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2OS/c1-24-20-8-5-18(21)13-17(20)15-23-11-9-22(10-12-23)14-16-3-6-19(25-2)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

GCXQDRXJYFCVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.